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CAS No.: 103658-53-3

Cat. No.: S593918

Scientific Background and Principle of the Assay

Prothrombin fragment F1+2 is a peptide released during the enzymatic conversion of prothrombin to
thrombin, a pivotal event in the coagulation cascade [1]. Measuring F1+2 in plasma provides a direct marker
of in vivo thrombin generation, making it a valuable parameter for researching coagulation disorders and

monitoring anticoagulant therapies [1].

The assay principle is a sandwich ELISA: a capture antibody specific to F1+2 is immobilized on a
microplate. When a patient sample is added, the F1+2 antigen binds to this antibody. A second, biotinylated
detection antibody is then added, forming an "antigen-antibody" complex. Following this, an HRP-
Streptavidin conjugate and TMB substrate are added. The enzyme catalyzes a color change in the substrate,
and the reaction is stopped with an acid. The resulting yellow color intensity, measured at 450 nm, is directly

proportional to the concentration of F1+2 in the sample [2].

Commercial F1+2 ELISA Kits at a Glance

For researchers, several validated commercial kits are available. The table below summarizes key

specifications for easy comparison.
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Detection s
Catalogue Sensitivity Assay
Manufacturer Range Sample Types L
Number (pg/mL) Principle
(pg/mL)
Abbexa [2] abx252419  46.88 - 28.2 Plasma Sandwich
3000 ELISA
LifeSpan LS-F23736 46.88 - 28.13 Plasma, Serum, Cell  Sandwich
BioSciences 3000 Culture ELISA
(LSBio) [3] Supernatants, Cell
Lysates, Tissue
Homogenates
Novus NBP3- 46.88 - 28.13 Serum, Plasma, Cell  Sandwich
Biologicals [4] 06905 3000 Supernatant ELISA

(Colorimetric)

Step-by-Step Protocol (Based on a Standard 90-Minute

Assay)

The following detailed protocol is adapted from a typical commercial F1+2 ELISA kit procedure [2]. Always

refer to the specific instructions provided with your kit.

Pre-Assay Preparation:

¢ Reagent Reconstitution: Equilibrate all kit components and samples to room temperature (18-25°C)
before use. Reconstitute the standard with the recommended volume of Standard Diluent Buffer to
create the stock standard solution. Perform serial dilutions as per the kit protocol to generate a

standard curve.

e Wash Buffer Preparation: Dilute the concentrated Wash Buffer with distilled water to a 1X working

solution.

o Detection Reagent Preparation: Prepare working solutions of Detection Reagent A (biotinylated
antibody) and Detection Reagent B (HRP conjugate) by diluting them with their respective diluents,

typically at a 1:100 ratio.

Assay Procedure:
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e Coating: A pre-coated 96-well plate is provided with kits. If developing an assay from scratch, coat
the plate with the capture antibody.

e Sample & Standard Incubation: Add 100 pL of each standard, control, and diluted sample into the
appropriate wells. Seal the plate with a cover and incubate for 90 minutes at 37°C.

e Wash: Discard the liquid and wash the plate 3 times with 1X Wash Buffer. After the last wash, blot
the plate dry on absorbent paper.

¢ Detection Antibody Incubation: Add 100 pL of Detection Reagent A working solution to each well.
Seal the plate and incubate for 1 hour at 37°C.

e Wash: Discard the solution and repeat the wash step 3 times.

¢ Enzyme Conjugate Incubation: Add 100 pL of Detection Reagent B working solution to each well.
Seal and incubate for 30 minutes at 37°C.

e Wash: Discard the solution and wash the plate 5 times.

e Substrate Reaction: Add 90 pL of TMB Substrate to each well. Seal the plate and incubate for 10-
20 minutes at 37°C in the dark. Monitor for the development of blue color.

¢ Stop the Reaction: Add 50 pL of Stop Solution to each well. The blue color will change to yellow.
Read the optical density (OD) immediately.

The following diagram illustrates the key steps and components of this sandwich ELISA workflow.
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Assay Development and Optimization Guide

If you are developing an ELISA from scratch rather than using a commercial kit, systematic optimization is

critical for performance [5].

1. Checkerboard Titration: The most efficient way to optimize the key components—the capture and
detection antibodies—is by using a checkerboard titration. This involves testing different concentrations of
both antibodies against each other in a grid pattern to find the combination that yields the strongest signal

with the lowest background [5]. The diagram below visualizes this experimental setup.
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2. Key Optimization Parameters: The table below provides recommended starting ranges for optimizing

critical reagents in a sandwich ELISA [5].

Recommended Range for
Parameter L Purpose
Optimization

Coating Antibody 1 - 15 pg/mL (depending on To maximize antigen binding capacity.
purity) [5]
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Recommended Range for

Parameter o Purpose
Optimization

Blocking Buffer 1-5% BSA or other protein in To minimize non-specific binding and
PBS [5] background noise.

Detection Antibody 0.5 - 10 pg/mL (depending on To ensure sufficient signal without high
purity) [5] background.

Enzyme Conjugate  20-200 ng/mL (for HRP To optimize the signal-to-noise ratio for the
colorimetric) [5] detection system.

Sample Incubation 1-2 hours at 37°C [2] To ensure complete antigen-antibody

Time binding.

3. Sample Handling and Validation:

o Sample Type: The preferred sample type for F1+2 detection is plasma [2]. Use approved
anticoagulants.

e Spike-and-Recovery: To validate the assay, add a known amount of standard to a sample matrix and
measure the percentage recovered. A recovery of 88-103% is considered excellent [4].

¢ Precision: Calculate the coefficient of variation (CV%) for replicate samples. Aim for an intra-assay
CV <10% and an inter-assay CV <10% for robust results [2].

Troubleshooting Common Issues

¢ High Background: Ensure sufficient washing between steps and check the concentration of your
detection antibody or enzyme conjugate (over-concentration is a common cause) [5].

¢ Low Signal: Verify the activity and expiration dates of all reagents, especially the enzyme conjugate
and substrate. Ensure incubation times are adequate [5].

e Poor Replication: Check pipetting accuracy and ensure the plate washer is functioning correctly if
used.

Safety and Intended Use
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The protocols and kits described here are for research use only and are not approved for use in human
clinical diagnosis [4] [2]. All biological samples should be handled as potentially hazardous using

appropriate biosafety practices.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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